1-(2-Amino-6-(trifluoromethylthio)phenyl)-3-bromopropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-6-(trifluoromethylthio)phenyl)-3-bromopropan-2-one is a complex organic compound characterized by the presence of an amino group, a trifluoromethylthio group, and a bromopropanone moiety
Preparation Methods
The synthesis of 1-(2-Amino-6-(trifluoromethylthio)phenyl)-3-bromopropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by the introduction of the trifluoromethylthio group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability .
Chemical Reactions Analysis
1-(2-Amino-6-(trifluoromethylthio)phenyl)-3-bromopropan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the bromopropanone moiety into different functional groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of diverse derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
1-(2-Amino-6-(trifluoromethylthio)phenyl)-3-bromopropan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-(trifluoromethylthio)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Compared to other similar compounds, 1-(2-Amino-6-(trifluoromethylthio)phenyl)-3-bromopropan-2-one stands out due to its unique trifluoromethylthio group, which imparts distinct chemical and biological properties. Similar compounds include:
2-Amino-6-(trifluoromethylthio)benzothiazole: Known for its anticonvulsant properties.
Indole derivatives: Widely studied for their diverse biological activities.
Properties
Molecular Formula |
C10H9BrF3NOS |
---|---|
Molecular Weight |
328.15 g/mol |
IUPAC Name |
1-[2-amino-6-(trifluoromethylsulfanyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H9BrF3NOS/c11-5-6(16)4-7-8(15)2-1-3-9(7)17-10(12,13)14/h1-3H,4-5,15H2 |
InChI Key |
QONAVFJNABPIMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)CC(=O)CBr)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.